molecular formula C18H26Br2N2 B3051260 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide CAS No. 32449-18-6

1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B3051260
CAS No.: 32449-18-6
M. Wt: 430.2 g/mol
InChI Key: JMIWMJZICNUJEQ-UHFFFAOYSA-L
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Description

1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide is a viologen derivative, a class of organic compounds characterized by two pyridinium rings linked via a para-phenylene group. Viologens are redox-active and widely used in electrochromic devices, supramolecular chemistry, and catalysis. This compound is synthesized by alkylating 4,4′-bipyridyl with 1-bromobutane in acetonitrile, yielding a dibromide salt with a molecular formula of C₁₈H₂₄Br₂N₂ and a molecular weight of 444.21 g/mol . Its structure features two butyl chains attached to the nitrogen atoms of the bipyridinium core, contributing to its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Properties

IUPAC Name

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.2BrH/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWMJZICNUJEQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547360
Record name 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32449-18-6
Record name 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide can be synthesized through a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically occurs in polar organic solvents under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form lower oxidation states.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

Electrochemical Applications

1. Energy Storage Devices

  • Batteries and Supercapacitors : The compound's redox activity makes it suitable for use in energy storage devices. It can participate in electron transfer reactions, which are crucial for the functioning of batteries and supercapacitors. The reversible nature of these reactions allows for efficient charge and discharge cycles.

2. Organic Electronics

  • Electroactive Materials : 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide serves as an electroactive component in organic electronic devices. Its ability to undergo oxidation and reduction can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) where charge transport is vital.

Chemical Sensing

The compound has shown potential in sensing applications due to its interactions with metal ions and other redox-active species. Research indicates that it can form complexes with various substrates, enabling its use in electrochemical sensors for detecting metal ions or other analytes .

Biological Applications

1. Therapeutic Uses

  • Drug Delivery Systems : Ongoing research explores the potential of this compound in drug delivery systems. Its unique properties may enhance the bioavailability of therapeutic agents by facilitating their transport across biological membranes.

2. Antimicrobial Activity

  • Studies have indicated that bipyridinium salts exhibit antimicrobial properties, suggesting that this compound could be investigated further for use in antimicrobial therapies or coatings .

Material Science

1. Coordination Polymers

  • The compound acts as a building block for synthesizing coordination polymers and advanced materials. Its structural characteristics allow it to form complex networks that can be utilized in various applications, including catalysis and material design .

Case Study 1: Electrochemical Behavior Analysis

A study examined the electrochemical behavior of this compound using cyclic voltammetry (CV). The results demonstrated distinct redox peaks corresponding to the oxidation and reduction processes, confirming its suitability for electrochemical applications. The study highlighted the compound's ability to form stable radical cation species under specific conditions, which are critical for applications in energy storage technologies .

Case Study 2: Sensing Metal Ions

Research focused on the interaction of this compound with various metal ions revealed that it could selectively bind to certain ions, facilitating their detection through changes in electrochemical signals. This property was exploited to develop a sensor capable of detecting trace amounts of heavy metals in environmental samples .

Mechanism of Action

The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer processes.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Length :

  • Shorter chains (ethyl, butyl) increase solubility in polar solvents, while longer chains (heptyl, octyl) enhance hydrophobicity, making them suitable for membrane-based applications .
  • The butyl derivative balances moderate hydrophobicity and redox activity, ideal for electrochemical studies .

Counterion Effects :

  • Bromide counterions (as in 1,1'-dibutyl and ethyl derivatives) facilitate ionic conductivity, whereas larger anions like PF₆⁻ alter crystal packing. For example, the methylenebis derivative with Br⁻ forms columnar stacks, while its PF₆⁻ counterpart adopts zigzag ribbons .

Structural Modifications :

  • Bridged viologens (e.g., methylenebis derivatives) exhibit unique supramolecular interactions. The title compound’s chevron-shaped cations stack into columns stabilized by C–H⋯N hydrogen bonds and π-π interactions (intermolecular C⋯C distance: 3.493 Å) .

Crystallographic and Functional Comparisons

Table 2: Crystallographic Data for Selected Viologens

Compound Name Space Group Unit Cell Parameters (Å) Volume (ų) Z Key Structural Features
1,1'-Dibutyl-4,4'-bipyridinium dibromide Not reported Not reported Not reported N/A Disordered cadmate counterion in metal-organic frameworks
1,1′-Methylenebis(4,4′-bipyridinium) dibromide Fdd2 a=18.08, b=48.23, c=4.54 3960.45 8 Columnar stacks along [001]; Br⁻ ions between columns
1,1′-Di-n-octyl-4,4′-bipyridinium dibromide Not reported Not reported Not reported N/A Forms micelles in aqueous solutions

Key Findings:

The methylenebis derivative’s orthorhombic crystal system (Fdd2) and columnar packing contrast with the disordered structures of alkyl-chain derivatives, highlighting the role of substituents in lattice organization .

Metal-organic frameworks incorporating the dibutyl derivative exhibit counterion disorder (Br⁻:Cl⁻ ratio = 2.375:1.625), suggesting flexibility in anion exchange .

Biological Activity

1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide (DBBP) is a quaternary ammonium compound with significant biological relevance. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This article provides a detailed overview of the biological activity of DBBP, including its mechanisms of action, relevant case studies, and research findings.

DBBP is characterized by the following chemical properties:

  • Chemical Formula : C18H26Br2N2
  • Molecular Weight : 396.23 g/mol
  • CAS Number : 32449-18-6

The biological activity of DBBP is primarily attributed to its ability to interact with various biological targets:

  • Ion Channel Modulation : DBBP has been shown to affect ion channels, particularly those involved in neurotransmission, which can influence cellular excitability and signaling pathways.
  • Antimicrobial Activity : Studies indicate that DBBP exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.
  • Enzyme Inhibition : DBBP has been found to inhibit specific enzymes that are critical for cellular metabolism, potentially leading to altered cellular functions.

Antimicrobial Activity

DBBP has demonstrated significant antimicrobial activity in various studies. For instance:

  • Study 1 : A study evaluated the efficacy of DBBP against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showcasing its potential as an antimicrobial agent.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

In addition to its antimicrobial properties, DBBP has been investigated for its cytotoxic effects on cancer cell lines:

  • Study 2 : The cytotoxicity of DBBP was assessed on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that DBBP induced apoptosis in a dose-dependent manner.
Cell LineIC50 (µM)
HeLa15
MCF-720

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of DBBP against multidrug-resistant strains. The study found that DBBP not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Research

In another investigation, researchers explored the potential of DBBP as an anticancer agent. The study revealed that DBBP significantly reduced cell viability in cancer cell lines and induced cell cycle arrest at the G2/M phase.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide?

The compound can be synthesized via alkylation of 4,4'-bipyridine with 1-bromobutane under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). A published procedure for analogous methylenebis-bipyridinium salts involves heating the reactants at 80°C for 24–48 hours, followed by crystallization via vapor diffusion of THF into DMF . For the dibutyl derivative, stoichiometric excess of 1-bromobutane and nitrogen purging to prevent oxidation are critical. Characterization typically combines 1H^1H/13C^{13}C NMR, elemental analysis, and single-crystal X-ray diffraction (SCXRD) to confirm alkylation and counterion incorporation .

Q. How is the crystal structure of this compound resolved, and what software tools are essential?

SCXRD is the gold standard for structural elucidation. Data collection requires a diffractometer (e.g., Rigaku XtaLAB Synergy with CuKα radiation) and software like CrysAlis PRO for absorption correction and data reduction . Structure solution uses direct methods (SHELXT), followed by refinement with SHELXL. Key parameters include:

  • Space group : Orthorhombic systems (e.g., Fdd2) are common for bipyridinium salts .
  • Hydrogen handling : H-atoms are typically constrained using riding models, with isotropic displacement parameters tied to parent atoms .
  • Validation : Check R-factors (R1<0.05R_1 < 0.05), residual electron density (Δρ<0.3eA˚3\Delta \rho < 0.3 \, eÅ^{-3}), and Flack parameter for absolute structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • UV-Vis : Detect charge-transfer transitions (e.g., π→π* in bipyridinium cores) in acetonitrile (~260–300 nm).
  • NMR : 1H^1H NMR in D2 _2O shows downfield shifts for pyridinium protons (δ 8.5–9.5 ppm) and butyl chain resonances (δ 0.9–1.7 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M-Br]+^+ at m/z 359.2 for C20 _{20}H28 _{28}N_2$$ ^+) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π–π stacking, hydrogen bonding) influence the solid-state packing of this compound?

In bipyridinium salts, π–π interactions between pyridinium rings drive columnar stacking. For example, the methylenebis-bipyridinium analogue exhibits a columnar arrangement along the [001] axis with a C…C distance of 3.493 Å, indicative of π–π overlap . Hydrogen bonding between bromide ions and C–H donors (e.g., H3⋯N2 = 2.62 Å) further stabilizes the lattice. To analyze these interactions:

  • Use Mercury or OLEX2 to visualize packing diagrams and measure contact distances .
  • Compare Hirshfeld surfaces to quantify interaction contributions (e.g., H⋯Br vs. H⋯H contacts) .

Q. How does anion substitution (e.g., Br−^-− vs. PF_6$$ ^-) alter the supramolecular architecture?

Anion size and hydrogen-bonding capacity critically impact packing. For instance:

  • Br^- salts : Form compact structures with strong C–H⋯Br^- bonds (2.5–2.7 Å), promoting columnar stacking .
  • PF_6$$ ^- salts : Bulkier anions disrupt π–π stacking, favoring zigzag or layered arrangements .
    Experimental design: Synthesize analogues with varying anions (Cl^-, BF_4$$ ^-) and compare SCXRD data. Monitor changes in unit cell volume and symmetry (e.g., orthorhombic → monoclinic) .

Q. What electrochemical properties make this compound relevant for materials science applications?

Dibutylviologens exhibit reversible redox behavior (e.g., E1/2E_{1/2} = −0.4 to −0.6 V vs. Ag/AgCl for the V2+^{2+}/V+^{+} couple), making them candidates for electrochromic devices. Methodology:

  • Cyclic voltammetry : Use a three-electrode setup in deaerated acetonitrile with 0.1 M TBAPF6 _6 as the supporting electrolyte.
  • Spectroelectrochemistry : Monitor absorbance changes (e.g., 500–700 nm) during redox cycling to correlate optical shifts with electronic transitions .

Data Contradictions and Resolution

Q. Discrepancies in reported dihedral angles between pyridinium rings: How to reconcile these?

In the methylenebis-bipyridinium Br^- salt, the dihedral angle between pyridinium and pyridyl rings is 21.0° , whereas the PF_6$$ ^- analogue shows 25.3° . These differences arise from anion-induced steric effects. To resolve contradictions:

  • Perform conformational analysis (e.g., DFT calculations) to compare energy minima for different torsion angles.
  • Use temperature-dependent SCXRD to assess thermal motion’s role in angle variability .

Q. How to address inconsistencies in π–π stacking distances across studies?

Reported C…C distances range from 3.4–3.6 Å for similar viologens . Variability may stem from:

  • Crystallization conditions : Solvent polarity (e.g., DMF vs. water) affects packing density.
  • Measurement protocols : Ensure data collection at low temperature (e.g., 220 K) to minimize thermal disorder .

Methodological Resources

  • Crystallography : SHELX suite (solution/refinement) , CrysAlis PRO (data processing) .
  • Electrochemistry : CH Instruments potentiostat, IR compensation for high-resistance media .
  • Software : Mercury (visualization), GaussView (DFT modeling), MERCURIAL (Hirshfeld analysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide
Reactant of Route 2
Reactant of Route 2
1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide

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